molecular formula C15H22Cl2N2O B15075285 N'-(3,4-dichlorophenyl)-N,N-diisobutylurea

N'-(3,4-dichlorophenyl)-N,N-diisobutylurea

Cat. No.: B15075285
M. Wt: 317.3 g/mol
InChI Key: SEGBSAKPBQBQAE-UHFFFAOYSA-N
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Description

N’-(3,4-dichlorophenyl)-N,N-diisobutylurea is a chemical compound belonging to the urea class It is characterized by the presence of a 3,4-dichlorophenyl group attached to a urea moiety, with two isobutyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea typically involves the reaction of 3,4-dichloroaniline with isobutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:

3,4-dichloroaniline+isobutyl isocyanateN’-(3,4-dichlorophenyl)-N,N-diisobutylurea\text{3,4-dichloroaniline} + \text{isobutyl isocyanate} \rightarrow \text{N'-(3,4-dichlorophenyl)-N,N-diisobutylurea} 3,4-dichloroaniline+isobutyl isocyanate→N’-(3,4-dichlorophenyl)-N,N-diisobutylurea

Industrial Production Methods

In industrial settings, the production of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dichlorophenyl)-N,N-diisobutylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions can produce a variety of substituted phenylureas.

Scientific Research Applications

N’-(3,4-dichlorophenyl)-N,N-diisobutylurea has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including herbicidal and pesticidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This prevents the plant from converting light energy into chemical energy, ultimately leading to its death.

Comparison with Similar Compounds

Similar Compounds

    Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): A widely used herbicide with a similar structure but different substituents on the nitrogen atoms.

    Propanil (N-(3,4-dichlorophenyl)propanamide): Another herbicide with a similar chlorophenyl group but different functional groups.

Uniqueness

N’-(3,4-dichlorophenyl)-N,N-diisobutylurea is unique due to its specific substituents, which confer distinct chemical and physical properties. Its isobutyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-bis(2-methylpropyl)urea

InChI

InChI=1S/C15H22Cl2N2O/c1-10(2)8-19(9-11(3)4)15(20)18-12-5-6-13(16)14(17)7-12/h5-7,10-11H,8-9H2,1-4H3,(H,18,20)

InChI Key

SEGBSAKPBQBQAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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